N-Boc-4(5)-fluoro-histidine
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Overview
Description
N-Boc-4(5)-fluoro-histidine is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a fluorine atom at the 4(5) position of the histidine ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4(5)-fluoro-histidine typically involves the protection of the amino group of histidine with a Boc group, followed by the introduction of a fluorine atom at the 4(5) position. The process can be summarized as follows:
Protection of Histidine: Histidine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) to form N-Boc-histidine.
Fluorination: The protected histidine is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4(5)-fluoro-histidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products Formed
Substitution Reactions: Various substituted histidine derivatives.
Deprotection Reactions: Free 4(5)-fluoro-histidine.
Coupling Reactions: Peptides containing 4(5)-fluoro-histidine residues.
Scientific Research Applications
N-Boc-4(5)-fluoro-histidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-4(5)-fluoro-histidine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the histidine ring, altering its reactivity and interactions with other molecules. This can impact enzyme activity, protein folding, and binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-histidine: Lacks the fluorine atom, making it less reactive in certain contexts.
4(5)-fluoro-histidine: Lacks the Boc protecting group, making it less stable and more prone to side reactions.
Uniqueness
N-Boc-4(5)-fluoro-histidine combines the stability conferred by the Boc protecting group with the unique reactivity imparted by the fluorine atom. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFEQBIILDPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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